Dual MAO-A and MAO-B Inhibition: Direct Comparison with Fluoxetine in Chronic Mild Stress Model
3,6'-Disinapoyl sucrose (DISS) demonstrated significant inhibition of both MAO-A and MAO-B activity in the brain of rats subjected to chronic mild stress (CMS), a well-established depression model. While the positive control fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that does not directly inhibit MAO, DISS's MAO inhibition represents a distinct, complementary mechanism. The study provides quantitative data showing that CMS elevated MAO-A and MAO-B activity, and DISS administration at 10 and 20 mg/kg (i.g.) reversed this effect [1].
| Evidence Dimension | MAO-A and MAO-B enzyme activity inhibition |
|---|---|
| Target Compound Data | Significantly inhibited MAO-A and MAO-B activity (specific activity values not provided in abstract; dose: 10 or 20 mg/kg, i.g.) |
| Comparator Or Baseline | Fluoxetine (positive control; SSRI, no direct MAO inhibition reported) |
| Quantified Difference | Not calculable from abstract; DISS showed significant MAO-A/MAO-B inhibition; fluoxetine acts via SERT inhibition. |
| Conditions | Chronic mild stress (CMS) rat model; 5-week stress exposure; DISS administered for 3 weeks from week 3 via gastric intubation; measured via MAO activity assays in brain tissue. |
Why This Matters
For researchers targeting MAO-related pathways in depression or neurodegeneration, DISS offers a dual MAO-A/MAO-B inhibitory profile distinct from SSRI comparators like fluoxetine, enabling mechanism-specific investigations.
- [1] Hu Y, Liu M, Liu P, Guo DH, Wei RB, Rahman K. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. J Pharm Pharmacol. 2011;63(6):869-74. View Source
